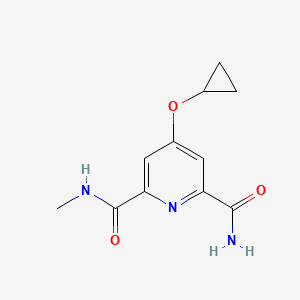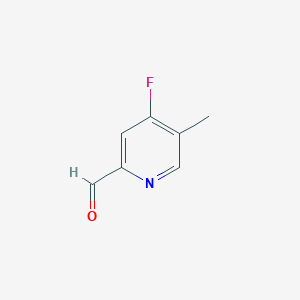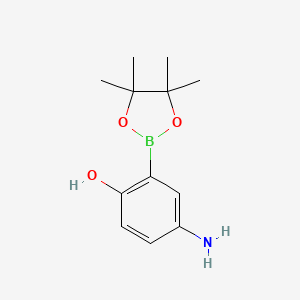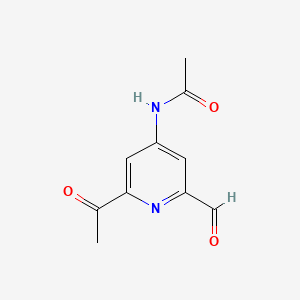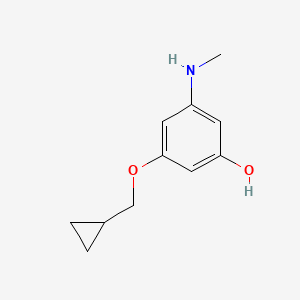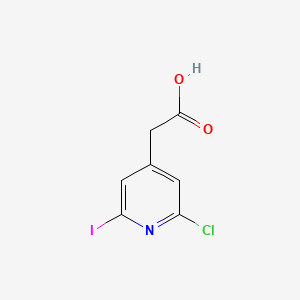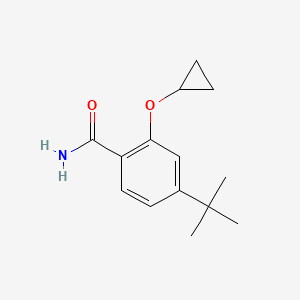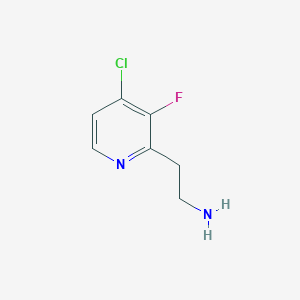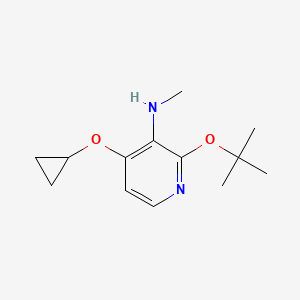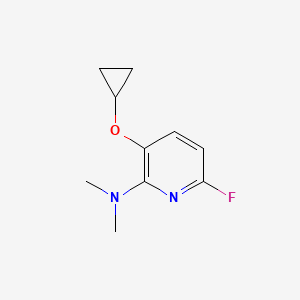
4-(Cyclohexyloxy)-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the para position and an ethyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.
Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.
Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexyloxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxyethylbenzene.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-(Cyclohexyloxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the ethyl group, making it less lipophilic.
2-Ethylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties.
4-Ethylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.
Uniqueness
4-(Cyclohexyloxy)-2-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-cyclohexyloxy-2-ethylphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-10-13(8-9-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |
Clé InChI |
QKWIZBNNRZPSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



